2,6-Dimethyl-4-ethoxybenzoyl chloride
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Overview
Description
2,6-Dimethyl-4-ethoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a benzoyl chloride derivative, characterized by the presence of two methyl groups and an ethoxy group attached to the benzene ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-ethoxybenzoyl chloride typically involves the chlorination of 2,6-Dimethyl-4-ethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-ethoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-Dimethyl-4-ethoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used under ambient conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,6-Dimethyl-4-ethoxybenzoic acid: Formed from hydrolysis.
2,6-Dimethyl-4-ethoxybenzyl alcohol: Formed from reduction.
Scientific Research Applications
2,6-Dimethyl-4-ethoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-ethoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the methyl and ethoxy substituents, making it less sterically hindered and more reactive.
2,6-Dimethylbenzoyl Chloride: Similar structure but lacks the ethoxy group, affecting its solubility and reactivity.
4-Ethoxybenzoyl Chloride: Lacks the methyl groups, resulting in different steric and electronic properties.
Uniqueness
2,6-Dimethyl-4-ethoxybenzoyl chloride is unique due to the presence of both methyl and ethoxy groups, which influence its reactivity, solubility, and steric properties. These substituents make it a valuable intermediate in organic synthesis and research applications .
Biological Activity
Overview
2,6-Dimethyl-4-ethoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, characterized by the presence of two methyl groups and an ethoxy group on the benzene ring. This compound is primarily utilized in organic synthesis and various research applications, particularly in the pharmaceutical and material sciences.
Synthesis Methods:
- Chlorination Reaction: The synthesis typically involves chlorination of 2,6-Dimethyl-4-ethoxybenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is conducted under reflux conditions in an inert solvent like dichloromethane or chloroform.
Chemical Reactions:
- Nucleophilic Substitution: Reacts with nucleophiles (amines, alcohols) to form amides or esters.
- Hydrolysis: Hydrolyzes in water to yield 2,6-Dimethyl-4-ethoxybenzoic acid.
- Reduction: Can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).
Biological Activity
The biological activity of this compound is significant in several areas:
Pharmaceutical Applications:
- Drug Development: This compound serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its structure allows for modifications that can enhance drug efficacy and specificity.
Biological Studies:
- Modification of Biomolecules: It is used to modify biomolecules for studying various biological processes. The reactivity as an acylating agent enables it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.
The mechanism of action involves the compound's role as an acylating agent. It reacts with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. The specific pathways and molecular targets depend on the nature of the nucleophile involved in the reaction.
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two methyl groups and one ethoxy group | Used in drug synthesis; modifies biomolecules |
Benzoyl Chloride | No methyl or ethoxy substituents | More reactive but less selective in biological systems |
2,6-Dimethylbenzoyl Chloride | Similar structure without ethoxy group | Different solubility and reactivity |
4-Ethoxybenzoyl Chloride | Lacks methyl groups | Different steric and electronic properties |
Case Studies
Properties
IUPAC Name |
4-ethoxy-2,6-dimethylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRPNVWXFRNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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